2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
Description
2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a bromine atom, a benzamide group, and a diisopropylamino substituent attached to a but-2-yn-1-yl chain.
Properties
IUPAC Name |
2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O/c1-13(2)20(14(3)4)12-8-7-11-19-17(21)15-9-5-6-10-16(15)18/h5-6,9-10,13-14H,11-12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFBXZXGYJSEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC=CC=C1Br)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Alkyne Formation: The formation of the but-2-yn-1-yl chain through alkyne synthesis.
Amidation: The attachment of the diisopropylamino group to the alkyne chain, forming the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, a series of benzamide derivatives were synthesized and evaluated for their anticancer properties, demonstrating that modifications on the benzamide structure can enhance potency against specific cancer types such as breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancers .
The compound's structural features, including the presence of a bromine atom and a diisopropylamino group, are believed to contribute to its interaction with biological targets, potentially leading to apoptosis in cancer cells.
Table 1: Cytotoxic Activity of Benzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Induction of apoptosis |
| Compound A | SUIT-2 | TBD | Cell cycle arrest |
| Compound B | HT-29 | TBD | Apoptosis via mitochondrial pathway |
Note: TBD indicates values that require further experimental determination.
Organic Synthesis
2.1 Synthetic Pathways
The compound can serve as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for further functionalization through various chemical reactions, such as nucleophilic substitutions or coupling reactions. The bromine atom provides a site for substitution reactions, making it a versatile building block in synthetic chemistry.
Case Study: Synthesis of Novel Antiviral Agents
A recent study utilized this compound in the synthesis of novel antiviral agents. The synthetic pathway involved the bromination of an alkynyl precursor followed by amide formation, resulting in compounds with enhanced activity against viral infections .
Pharmacological Studies
Pharmacological investigations into compounds similar to this compound have revealed insights into their mechanisms of action and potential therapeutic applications. For instance, studies have shown that these compounds can modulate signaling pathways involved in cell proliferation and survival, making them candidates for further development as therapeutic agents .
Table 2: Summary of Pharmacological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induction of apoptosis in cancer cells |
| Antiviral | Inhibition of viral replication |
| Neuroprotective | Protection against neurodegeneration |
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The diisopropylamino group may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The bromine atom can also play a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide
- 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-methylbenzamide
Uniqueness
2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylamino group and the but-2-yn-1-yl chain differentiates it from other benzamide derivatives, making it a valuable compound for various research applications.
Biological Activity
2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H22BrN
- Molecular Weight : 305.25 g/mol
- SMILES Notation : BrC(=O)Nc1ccc(cc1)C(C#C)N(C(C)C)(C(C)C)
This structure features a bromine atom, an amide functional group, and a diisopropylamino moiety, which contribute to its biological properties.
Research indicates that this compound may interact with various biological targets, influencing pathways related to cancer cell proliferation and apoptosis.
- Inhibition of MicroRNA : Similar compounds have been shown to inhibit microRNA pathways, particularly miR-21, which is associated with oncogenic processes. For instance, related studies have demonstrated that certain benzamide derivatives can enhance apoptosis and retard proliferation in cancer cells by upregulating PDCD4, a target gene of miR-21 .
- Protein Interactions : The compound's interaction with human serum albumin (HSA) suggests potential pharmacokinetic advantages. Binding studies reveal moderate to strong binding constants, indicating effective transport within the bloodstream .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, insights from related compounds suggest:
- Absorption : The compound is likely well absorbed due to its lipophilic nature.
- Metabolism : Potential interactions with cytochrome P450 enzymes could affect its metabolism and toxicity profiles.
- Excretion : Further studies are needed to elucidate the excretion pathways.
Biological Activity Data
Case Studies
Several studies highlight the compound's potential therapeutic applications:
- Cancer Therapy : A study on similar benzamide derivatives demonstrated significant inhibition of cancer cell growth through apoptosis induction. The derivative 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide was particularly noted for its effectiveness against HeLa cells .
- Drug Development : The compound's structural modifications have been explored for enhancing its bioactivity against specific cancer types. Research into the synthesis of analogs has revealed promising results in targeting tumor growth pathways .
Q & A
Q. What are the established synthetic routes for 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential amide coupling and alkyne functionalization. Key steps include:
- Amide Formation : React 2-bromobenzoic acid derivatives with 4-(diisopropylamino)but-2-yn-1-amine using coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen .
- Optimization : Control temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
- Critical Parameters : Moisture-sensitive steps require anhydrous solvents, and inert atmosphere prevents alkyne oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound, and how are data interpreted to confirm molecular integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzamide core (e.g., aromatic protons at δ 7.2–8.0 ppm) and diisopropylamino group (δ 1.2–1.4 ppm for CH(CH₃)₂). DEPT-135 distinguishes primary/secondary carbons .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 405.1) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles/steric hindrance from diisopropyl groups. Hydrogen-bonding patterns (e.g., N–H···O=C) validate packing motifs .
Advanced Research Questions
Q. How do steric and electronic effects of the diisopropylamino and alkyne groups influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
Methodological Answer:
- Steric Effects : The bulky diisopropylamino group hinders nucleophilic attack at the alkyne terminus, favoring regioselective reactions at the benzamide bromine. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄/K₃PO₄ in dioxane (80°C) to activate the C–Br bond selectively .
- Electronic Effects : The electron-withdrawing benzamide group polarizes the alkyne, enabling click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). DFT calculations (B3LYP/6-31G*) predict LUMO localization at the alkyne .
Q. What computational methods are recommended to model the compound’s interaction with biological targets or its behavior in catalytic processes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding affinities. The diisopropylamino group may occupy hydrophobic pockets, while the alkyne acts as a hydrogen-bond acceptor .
- Molecular Dynamics (MD) : GROMACS simulations (AMBER force field) assess conformational stability in aqueous solutions. Key metrics include RMSD (<2 Å) and solvent-accessible surface area of the alkyne .
- DFT Calculations : Gaussian 16 optimizes transition states for cross-coupling reactions, identifying rate-limiting steps (e.g., oxidative addition of Pd to C–Br) .
Q. How should researchers address discrepancies in reported biological activity data for this compound, and what experimental controls ensure reproducibility across studies?
Methodological Answer:
- Data Contradiction Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in cytotoxicity may arise from varying serum concentrations in cell media .
- Controls :
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only treatments.
- Batch Consistency : Validate compound purity (HPLC >98%) and stability (TGA/DSC for thermal decomposition profiles) .
- Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to calculate Hill coefficients, ensuring activity is concentration-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
